molecular formula C15H12N6O2S B2488568 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034414-16-7

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2488568
CAS No.: 2034414-16-7
M. Wt: 340.36
InChI Key: OMPBFELAHPJIDT-UHFFFAOYSA-N
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Description

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole substituent at position 5. The thiophene-2-carboxamide moiety is linked via a methylene group at position 3 of the triazolopyridine scaffold. This structure combines pharmacophoric elements known for diverse biological activities, including antiviral and anticancer properties, as observed in related triazolopyridine derivatives . The oxadiazole group enhances metabolic stability and binding affinity, while the thiophene-carboxamide moiety contributes to π-π stacking interactions in target binding pockets .

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-9-17-15(23-20-9)10-4-5-21-12(7-10)18-19-13(21)8-16-14(22)11-3-2-6-24-11/h2-7H,8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPBFELAHPJIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

The compound has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties. The presence of the oxadiazole and triazole rings is particularly relevant in medicinal chemistry due to their ability to interact with biological targets.

Antimicrobial Activity

Several studies have indicated that derivatives of compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial activity. For instance, a related compound demonstrated effective antibacterial properties when evaluated against various strains, suggesting that N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide could similarly possess such effects .

Anticancer Potential

Research indicates that compounds with similar structural features have shown promising anticancer activity. For example, studies on related oxadiazole derivatives revealed substantial growth inhibition against several cancer cell lines . The mechanism of action may involve the induction of apoptosis or inhibition of specific signaling pathways relevant to cancer progression.

Chemical Reactivity and Synthesis

The compound's synthetic pathways often involve multi-step reactions that can be optimized for yield and purity. The chemical reactivity of the heterocycles allows for various modifications that can enhance biological activity or alter pharmacokinetic properties.

Synthesis Techniques

Common methods for synthesizing such compounds include:

  • Nucleophilic substitutions : Utilizing the electrophilic nature of the carbon atoms in the heterocycles.
  • Cycloadditions : Taking advantage of the reactive double bonds present in some ring structures.
    These methods have been documented in literature where similar compounds were synthesized and characterized using techniques like NMR spectroscopy and X-ray crystallography .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene or triazole rings can significantly impact potency and selectivity against different biological targets.

Structural Feature Impact on Activity
Oxadiazole ringEnhances antimicrobial properties
Triazole moietyIncreases anticancer activity
Thiophene substituentsModulates pharmacokinetics

Case Study 1: Anticancer Evaluation

In a study involving a series of oxadiazole derivatives similar to N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-y)methyl)thiophene-2-carboxamide, compounds exhibited varying degrees of efficacy against different cancer cell lines. The best-performing compounds showed over 80% inhibition in cell proliferation assays .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Triazolopyridine Sulfonamides

Brzozowski et al. synthesized 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides (e.g., IIIa-IIId), which demonstrated moderate anti-HIV activity (EC₅₀: 10–50 μM) and anticancer activity against leukemia cell lines (IC₅₀: 20–100 μM) . In contrast, the oxadiazole-substituted target compound likely exhibits enhanced metabolic stability due to the oxadiazole ring’s resistance to hydrolysis compared to sulfonamide groups.

Thiophene Carboxamide Derivatives

Compounds such as 5-amino-3-methyl-4-{[2-(substituted carbamothioyl)hydrazino]carbonyl}thiophene-2-carboxamide (9a, b) and derivatives (10a-f) were synthesized with yields of 76–80% and characterized for antimicrobial activity .

Triazolo[1,5-a]pyrimidine Sulfonamides

N-substituted-4-[7-(4-chlorophenyl)-5-oxothieno[3,2-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives (7a-c) showed anti-inflammatory activity in preclinical models . The target compound’s triazolopyridine-oxadiazole core may offer superior kinase inhibition compared to the triazolopyrimidine scaffold due to increased rigidity and electronic effects.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Triazolopyridine Sulfonamides Thiophene Carboxamides
Molecular Weight ~400 g/mol (estimated) 350–400 g/mol 300–350 g/mol
LogP 2.5–3.0 (predicted) 1.8–2.5 1.5–2.0
Aqueous Solubility Moderate (oxadiazole effect) Low (sulfonamide hydrophobicity) High (polar carboxamide)
Metabolic Stability High (oxadiazole) Moderate (sulfonamide cleavage) Low (hydrazine susceptibility)

Key Advantages and Limitations

  • Advantages :
    • The oxadiazole group improves resistance to oxidative metabolism compared to sulfonamide or hydrazine-containing analogues .
    • The triazolopyridine-thiophene combination may enhance binding to kinases or viral proteases.
  • Limitations: Limited solubility (predicted LogP >3) may hinder oral bioavailability. No direct in vivo data available for the target compound; extrapolations are based on structural analogues.

Biological Activity

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiophene moiety,
  • A triazole ring fused with a pyridine ,
  • An oxadiazole group,
    which contribute to its diverse biological activities. The presence of these heterocycles is known to enhance interaction with various biological targets.

Research indicates that compounds containing oxadiazole and triazole scaffolds exhibit multiple mechanisms of action:

  • Anticancer Activity : Oxadiazole derivatives have been shown to inhibit various enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylase (HDAC). These interactions lead to apoptosis in cancer cells through the disruption of cellular signaling pathways .
  • Antimicrobial Effects : The compound may also exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the oxadiazole ring : Modifications at the 5-position have been shown to enhance cytotoxicity against cancer cell lines.
  • Linker modifications : The nature of the linker between the thiophene and oxadiazole can significantly affect the binding affinity and selectivity towards target proteins .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the potency of this compound against different cancer cell lines. For example:

  • Cytotoxicity Assays : The compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells (IC50 = 3.16 μM) and other cancer types .
Cell LineIC50 (μM)
MCF-7 (Breast)3.16
A549 (Lung)2.74
HeLa (Cervical)0.39

Case Studies

  • Anti-Cancer Efficacy : In a study involving various derivatives of oxadiazoles and triazoles, compounds similar to N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene showed significant inhibition of tumor growth in xenograft models .
  • Antitubercular Activity : Another study highlighted the potential use of oxadiazole-based compounds in treating tuberculosis, with several derivatives showing promising activity against Mycobacterium tuberculosis .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, such as coupling thiophene-2-carboxamide derivatives with triazolo[4,3-a]pyridine intermediates. Key steps include:

  • Cyclocondensation : Reacting 3-methyl-1,2,4-oxadiazole precursors with aminopyridine derivatives under reflux in ethanol (yields ~65–76%) .
  • Functionalization : Introducing the thiophene moiety via nucleophilic substitution or coupling reactions, often using DMF as a solvent and K₂CO₃ as a base .
  • Purification : Crystallization from ethanol/water mixtures (4:1) improves purity, with melting points ranging 160–204°C depending on substituents . Yield Optimization : Microwave-assisted synthesis (e.g., 1–3 min reactions in acetonitrile) can enhance efficiency compared to classical reflux methods .

Q. Which spectroscopic techniques are critical for structural characterization?

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹, and NH stretches at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm for triazole and thiophene rings) and methyl groups (δ 2.3–2.6 ppm) .
  • Mass Spectrometry : Confirm molecular ions (e.g., M⁺ at m/z 379.39 for analogous triazolo-pyridazine derivatives) .

Q. What solvent systems and catalysts are effective for intermediate reactions?

  • Solvents : Ethanol (for cyclization), DMF (for coupling), and acetonitrile (for rapid microwave-assisted steps) .
  • Catalysts : Triethylamine or acetic anhydride for acetylating intermediates; iodine for cyclization of thiadiazoles .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay conditions or structural variations. For example:

  • Antimicrobial Activity : Analogous triazolo-thiophene compounds show MIC values ranging 8–64 µg/mL, depending on substituent electronegativity (e.g., nitro vs. methoxy groups) .
  • Cytotoxicity : Thiophene-2-carboxamide derivatives exhibit variable IC₅₀ values (e.g., 12–45 µM) against cancer cell lines, influenced by the oxadiazole ring’s electron-withdrawing effects . Resolution Strategy : Standardize assays (e.g., MTT protocols) and use computational docking to validate target interactions (e.g., COX-2 or kinase binding) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Modify Substituents : Replace the 3-methyl group on the oxadiazole with electron-deficient groups (e.g., Cl or CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to assess π-π stacking efficiency .
  • Probing Tautomerism : Use ¹³C NMR to monitor thione-thiol tautomerism in thiadiazole derivatives, which affects receptor affinity .

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